molecular formula C7H16ClN B6174549 1-propylpyrrolidine hydrochloride CAS No. 1360626-95-4

1-propylpyrrolidine hydrochloride

Cat. No.: B6174549
CAS No.: 1360626-95-4
M. Wt: 149.7
Attention: For research use only. Not for human or veterinary use.
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Description

1-Propylpyrrolidine hydrochloride is a chemical compound with the molecular formula C7H16ClN. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Propylpyrrolidine hydrochloride can be synthesized through several methods. One common approach involves the alkylation of pyrrolidine with propyl halides under basic conditions. The reaction typically proceeds as follows:

    Step 1: Pyrrolidine is reacted with a propyl halide (such as propyl bromide) in the presence of a base like sodium hydroxide.

    Step 2: The resulting 1-propylpyrrolidine is then treated with hydrochloric acid to form this compound.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Propylpyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it back to pyrrolidine or other derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.

Major Products:

    Oxidation: N-oxides of 1-propylpyrrolidine.

    Reduction: Pyrrolidine or other reduced derivatives.

    Substitution: Halogenated pyrrolidine derivatives.

Scientific Research Applications

1-Propylpyrrolidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties.

    Industry: It is used in the production of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-propylpyrrolidine hydrochloride involves its interaction with specific molecular targets. In biological systems, it can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound it interacts with.

Comparison with Similar Compounds

    Pyrrolidine: The parent compound, which lacks the propyl group.

    N-Methylpyrrolidine: A similar compound with a methyl group instead of a propyl group.

    N-Ethylpyrrolidine: A compound with an ethyl group instead of a propyl group.

Uniqueness: 1-Propylpyrrolidine hydrochloride is unique due to its specific alkyl substitution, which imparts distinct chemical and biological properties. The propyl group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for specific applications.

Properties

CAS No.

1360626-95-4

Molecular Formula

C7H16ClN

Molecular Weight

149.7

Purity

95

Origin of Product

United States

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